2-Phenylazetidine-2-carboxylic acid
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Overview
Description
2-Phenylazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a phenyl group and a carboxylic acid group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) in the presence of a catalyst.
Major Products:
Oxidation: Formation of phenylazetidine-2-carboxylic acid oxides.
Reduction: Formation of 2-phenylazetidine-2-methanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Phenylazetidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an amino acid surrogate in peptidomimetic chemistry.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Phenylazetidine-2-carboxylic acid involves its incorporation into biological systems, where it can mimic natural amino acids. This mimicry can lead to the disruption of protein synthesis and folding, resulting in various biological effects . The compound targets molecular pathways involved in protein synthesis, leading to the accumulation of misfolded proteins and activation of stress responses .
Comparison with Similar Compounds
2-Azetidinecarboxylic acid: Another azetidine derivative with similar structural features.
β-Lactams: Compounds like penicillins and cephalosporins that also contain a four-membered ring structure.
Uniqueness: 2-Phenylazetidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity compared to other azetidine derivatives .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-phenylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(6-7-11-10)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |
InChI Key |
NQFJVVZTNXTAJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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